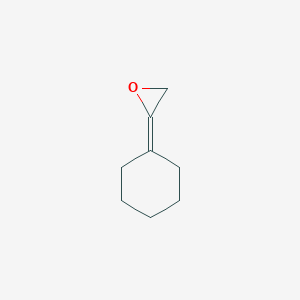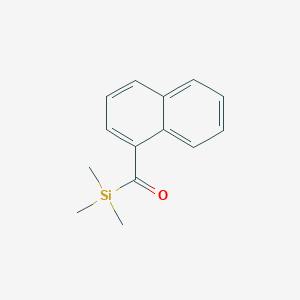
2-Cyclohexylideneoxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylideneoxirane is a three-membered cyclic ether, also known as an epoxide. It features a cyclohexylidene group attached to the oxirane ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyclohexylideneoxirane can be synthesized through the oxidation of alkenes. One common method involves the reaction of cyclohexylidene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a three-membered ring structure, resulting in the epoxide .
Industrial Production Methods: On an industrial scale, epoxides like this compound are typically produced through the catalytic oxidation of alkenes. This process involves the use of oxygen or air in the presence of a silver catalyst at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexylideneoxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These can proceed via nucleophilic attack, leading to the formation of diols or other functionalized products.
Oxidation and Reduction: The epoxide ring can be oxidized to form diols or reduced to yield alcohols.
Substitution Reactions: The epoxide ring can be opened by nucleophiles, resulting in substitution products.
Common Reagents and Conditions:
Nucleophiles: Such as water, alcohols, and amines, can open the epoxide ring under acidic or basic conditions.
Oxidizing Agents: Such as peracids, can convert alkenes to epoxides.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4), can reduce epoxides to alcohols.
Major Products:
Diols: Formed from ring-opening reactions with water or alcohols.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylideneoxirane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclohexylideneoxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles such as water, alcohols, and amines .
Vergleich Mit ähnlichen Verbindungen
Ethylene Oxide: A simpler epoxide with a two-carbon ring.
Propylene Oxide: An epoxide with a three-carbon ring and a methyl group.
Styrene Oxide: An epoxide with a phenyl group attached to the ring.
Uniqueness: 2-Cyclohexylideneoxirane is unique due to the presence of the cyclohexylidene group, which imparts different steric and electronic properties compared to simpler epoxides. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
89654-27-3 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-cyclohexylideneoxirane |
InChI |
InChI=1S/C8H12O/c1-2-4-7(5-3-1)8-6-9-8/h1-6H2 |
InChI-Schlüssel |
BTMCQHWHOJASGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C2CO2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)


![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)



![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)


![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)


